molecular formula C7H9ClN2O2S B13967446 Ethyl 2-(2-amino-5-chlorothiazol-4-YL)acetate

Ethyl 2-(2-amino-5-chlorothiazol-4-YL)acetate

Cat. No.: B13967446
M. Wt: 220.68 g/mol
InChI Key: UGOJWGHBNPPCOK-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the chloro substituent on the thiazole ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester typically involves the reaction of 2-amino-5-chlorothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of 2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The amino and chloro substituents on the thiazole ring allow the compound to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can act as a ligand for certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-thiazoleacetic acid
  • 2-Amino-5-chlorothiazole
  • 2-Amino-4-phenylthiazole

Uniqueness

2-Amino-5-chloro-4-thiazoleacetic acid ethyl ester is unique due to the presence of both the amino and chloro substituents on the thiazole ring, which enhances its reactivity and potential for diverse chemical transformations. This compound also exhibits a broader range of biological activities compared to its analogs, making it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C7H9ClN2O2S/c1-2-12-5(11)3-4-6(8)13-7(9)10-4/h2-3H2,1H3,(H2,9,10)

InChI Key

UGOJWGHBNPPCOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(SC(=N1)N)Cl

Origin of Product

United States

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